molecular formula C19H23NO2 B5122766 N-(4-sec-butylphenyl)-3-ethoxybenzamide

N-(4-sec-butylphenyl)-3-ethoxybenzamide

Cat. No. B5122766
M. Wt: 297.4 g/mol
InChI Key: XKNMLRYLROERPA-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-3-ethoxybenzamide, also known as SNC80, is a selective agonist for the delta-opioid receptor. It was first synthesized in the early 1990s, and since then has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(4-sec-butylphenyl)-3-ethoxybenzamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the peripheral nervous system. Activation of the delta-opioid receptor results in a variety of cellular responses, including inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-sec-butylphenyl)-3-ethoxybenzamide are primarily mediated through the delta-opioid receptor. Activation of this receptor can lead to a variety of effects, including analgesia, sedation, and reduced anxiety. N-(4-sec-butylphenyl)-3-ethoxybenzamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-sec-butylphenyl)-3-ethoxybenzamide is its selectivity for the delta-opioid receptor, which allows for more specific targeting of this receptor compared to other opioid agonists. However, one limitation of N-(4-sec-butylphenyl)-3-ethoxybenzamide is its relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are a number of potential future directions for research on N-(4-sec-butylphenyl)-3-ethoxybenzamide. One area of interest is the development of more potent and selective delta-opioid receptor agonists, which may have greater therapeutic potential. Another area of interest is the use of N-(4-sec-butylphenyl)-3-ethoxybenzamide in combination with other drugs, such as non-opioid analgesics, to improve pain management. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-sec-butylphenyl)-3-ethoxybenzamide, and to determine its potential as a therapeutic agent for a variety of conditions.

Synthesis Methods

N-(4-sec-butylphenyl)-3-ethoxybenzamide can be synthesized through a multi-step process starting with 3-ethoxybenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 4-sec-butylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reduced to the alcohol, which is finally converted to the amide using N,N-dimethylformamide and triethylamine.

Scientific Research Applications

N-(4-sec-butylphenyl)-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models, and may be particularly useful in the treatment of chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-14(3)15-9-11-17(12-10-15)20-19(21)16-7-6-8-18(13-16)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNMLRYLROERPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butan-2-ylphenyl)-3-ethoxybenzamide

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